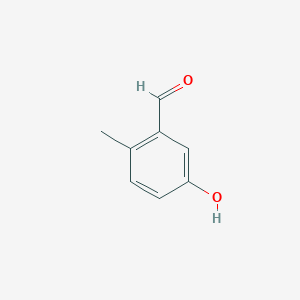

5-羟基-2-甲基苯甲醛

描述

Synthesis Analysis

The synthesis of 5-Hydroxy-2-methylbenzaldehyde and its derivatives involves multiple approaches. Notably, Inagaki et al. (2003) developed a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde using the HBr-DMSO system as an effective oxidant. This method provides an overall yield of 45% for the entire four-step process from 2-tert-butyl-p-cresol and accomplishes the synthesis of a major metabolite of the antiarthritic drug candidate S-2474 (Inagaki, Matsumoto, & Tsuri, 2003). Additionally, Ülküseven et al. (2008) explored the chelate structures of 5-(H/Br)-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazones with nickel and ruthenium complexes, providing insights into the synthesis and structural characterizations of these complexes (Ülküseven, Bal-Demirci, Akkurt, Yalcin, & Büyükgüngör, 2008).

Molecular Structure Analysis

Buravlev and Shevchenko (2019) synthesized a series of N- and O-containing derivatives based on 2-hydroxy-3-isobornyl-5-methylbenzaldehyde and performed a comparative evaluation of their antioxidant activity, highlighting the impact of substituent structure on the compound's properties (Buravlev & Shevchenko, 2019).

Chemical Reactions and Properties

A novel synthesis approach by Dubost et al. (2011) involves the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a selective palladium-catalyzed ortho-bromination. This method highlights the chemical reactivity and potential modifications of benzaldehyde derivatives (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Physical Properties Analysis

The physical properties of 5-Hydroxy-2-methylbenzaldehyde derivatives are significantly influenced by their molecular structure. For instance, the antioxidant and membrane-protective properties towards mammalian red blood cells were examined by Buravlev and Shevchenko (2019), demonstrating how structural modifications can enhance biological activity (Buravlev & Shevchenko, 2019).

Chemical Properties Analysis

The chemical properties of 5-Hydroxy-2-methylbenzaldehyde and its derivatives are complex and varied. The study by Li et al. (2014) on the N-methylation of N-2-hydroxybenzaldehyde acylhydrazones with methyl iodide provides insight into the chemospecific synthesis and potential for selective chemical modifications without concurrent side reactions (Li, Wu, Zhang, Huang, Qiu, Zhou, & Jin, 2014).

科学研究应用

化学生态学:2-羟基-6-甲基苯甲醛,一种与5-羟基-2-甲基苯甲醛相关的化合物,用于研究螨类动物,作为警报和性信息素。其合成对于开发这些信息素的实际应用至关重要(Noguchi, Mori, Kuwahara, & Sato, 1997)。

荧光pH传感器:从类似化合物2-羟基-5-甲基苯甲醛衍生的探针,作为高选择性的荧光pH传感器,用于研究生物细胞器(Saha, Dhara, Chattopadhyay et al., 2011)。

电化学行为:研究了功能化为2-羟基-5-甲基苯甲醛的聚合物的电化学行为,具有在电化学中的应用(Hasdemir, Deletioglu, Solak, & Sarı, 2011)。

药物合成:该化合物已被Novartis制药公司用于合成一种新的化学实体,用于治疗过度增殖和炎症性疾病以及癌症 (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997)。

模拟铜氧化酶研究:已对涉及2-羟基-5-甲基-3-甲硫基苯甲醛及相关化合物的复合物进行研究,作为模拟铜氧化酶的模型(Halcrow, Chia, Liu, McInnes, Yellowlees, Mabbs, Scowen, Mcpartlin, & Davies, 1999)。

非线性光学材料:该分子已被研究其作为非线性光学材料的潜力,具有在光子学和光电子学中的应用 (Jayareshmi, Robert, & Aruldhas, 2021)。

抗肿瘤活性:其衍生物已被研究其DNA结合、裂解和抗肿瘤活性,突显其在癌症研究中的潜力 (Hussein, Guan, Haque, Ahamed, & Majid, 2015)。

提升生物乙醇:它参与了将生物乙醇升级为增值化学品的反应,展示了其在可持续化学中的重要性 (Moteki, Rowley, & Flaherty, 2016)。

安全和危害

作用机制

Target of Action

5-Hydroxy-2-methylbenzaldehyde, also known as 5-Methylsalicylaldehyde , primarily targets the cellular antioxidation system of fungi . It disrupts the functioning of key antioxidation components such as superoxide dismutases and glutathione reductase .

Mode of Action

The compound interacts with its targets through a redox-active mechanism . It acts as a potent redox cycler, destabilizing cellular redox homeostasis . This disruption leads to the inhibition of microbial growth . In the case of aldehydes and ketones, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

The affected biochemical pathways primarily involve the oxidative stress-response pathway . The disruption of cellular antioxidation leads to an imbalance in the redox state of the cell, affecting various downstream processes. This includes the impairment of mitochondrial function and the disruption of cellular metabolism .

Pharmacokinetics

The compound’s molecular weight of 13615 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary result of the action of 5-Hydroxy-2-methylbenzaldehyde is the effective inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound induces a state of oxidative stress within the fungal cell, leading to growth inhibition .

Action Environment

The action, efficacy, and stability of 5-Hydroxy-2-methylbenzaldehyde can be influenced by various environmental factors. While specific data on this compound is limited, factors such as temperature, pH, and presence of other compounds can generally affect the action of similar compounds

属性

IUPAC Name |

5-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONBQACIGSEEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23942-00-9 | |

| Record name | 5-hydroxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

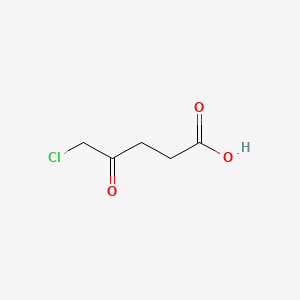

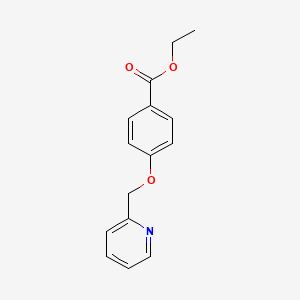

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

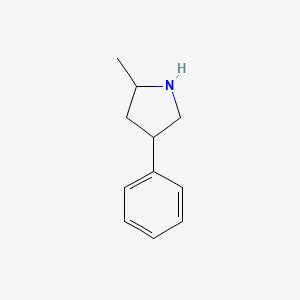

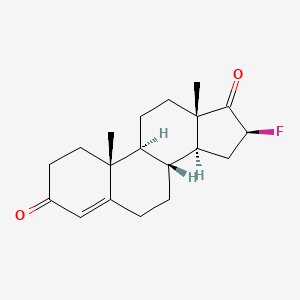

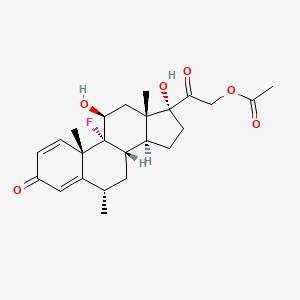

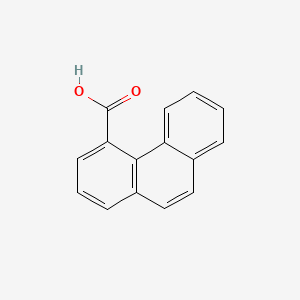

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-hydroxy-2-methylbenzaldehyde in the formation of Schiff base compounds, and what structural features are observed in these derivatives?

A1: 5-Hydroxy-2-methylbenzaldehyde acts as a crucial building block for synthesizing Schiff base compounds. [] These compounds are formed through a condensation reaction between the aldehyde group of 5-hydroxy-2-methylbenzaldehyde and a primary amine group. In the provided example, 5-hydroxy-2-methylbenzaldehyde reacts with 4-aminoantipyrine to create a Schiff base derivative. This derivative, (E)-4-(5-Hydroxy-2-methylbenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, exhibits a trans configuration around the central C=N bond. Additionally, an intramolecular O—H⋯N hydrogen bond is observed, along with weak C—H⋯O hydrogen bonds that contribute to chain formation within the crystal structure. []

Q2: How does the presence of 5-hydroxy-2-methylbenzaldehyde impact the properties of bio-oil during aging?

A2: Interestingly, the presence of 5-hydroxy-2-methylbenzaldehyde appears to be transient during the aging process of bio-oil. Research indicates that while this compound is initially present, it disappears from the bio-oil mixture after aging at 80 °C for 24 hours, particularly in the presence of a specific compound additive. [] Although the exact mechanism of its disappearance is not fully elaborated in the research, this observation suggests that 5-hydroxy-2-methylbenzaldehyde might participate in reactions during the aging process, leading to the formation of other compounds and potentially influencing the final properties of the bio-oil.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide](/img/structure/B1194934.png)